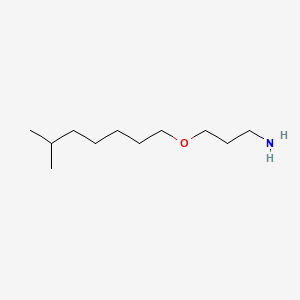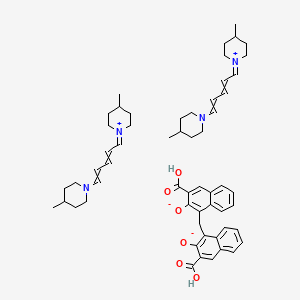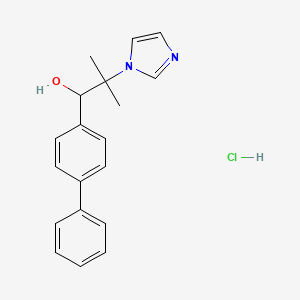
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the imidazolium ion.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Propanol Moiety: The final step involves the addition of a propanol group through a nucleophilic substitution reaction, where the imidazolium ion reacts with a propanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazolium salts with different anions.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride has various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving imidazolium-based ionic liquids.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the imidazolium ion.
Medicine: Explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride involves interactions with molecular targets and pathways, including:
Molecular Targets: The imidazolium ion can interact with nucleic acids, proteins, and cell membranes, leading to various biological effects.
Pathways Involved: The compound may inhibit specific enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different alkyl groups.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An imidazolium salt with a different anion and alkyl groups.
1-Hexyl-3-methylimidazolium bromide: An imidazolium salt with a longer alkyl chain and different anion.
Uniqueness
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group and propanol moiety differentiates it from other imidazolium salts, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
77234-87-8 |
|---|---|
Formule moléculaire |
C19H21ClN2O |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2-imidazol-1-yl-2-methyl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-19(2,21-13-12-20-14-21)18(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-14,18,22H,1-2H3;1H |
Clé InChI |
ITTGGRHAFNXGHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
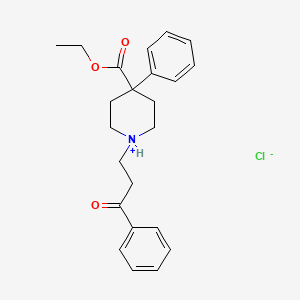
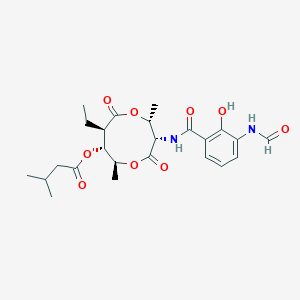

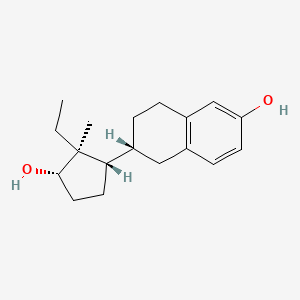
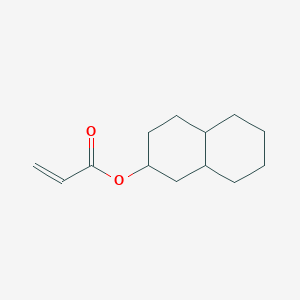

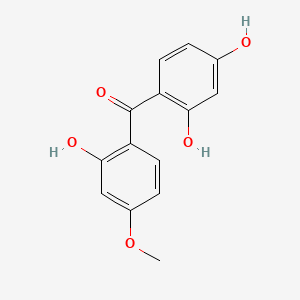
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
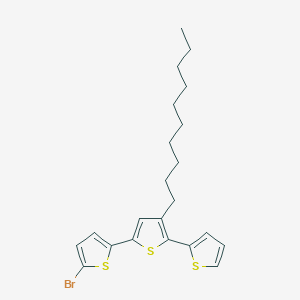

![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
